molecular formula C21H21BrN2O5 B2641734 4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid CAS No. 335398-96-4

4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid

Cat. No. B2641734
CAS RN: 335398-96-4
M. Wt: 461.312
InChI Key: NSLVKEWFRQMKIN-UHFFFAOYSA-N
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Description

4-(3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C21H21BrN2O5 and its molecular weight is 461.312. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Crystal Structures : Pyrazole compounds, including bromophenyl derivatives, have been synthesized and their structures characterized by X-ray single crystal structure determination. These studies focus on understanding the molecular configurations, which are crucial for their potential applications in pharmaceuticals and material science Loh et al., 2013.

Biological Activity

  • Antimicrobial and Antifungal Activities : Pyrazoline-based thiazolidin-4-one derivatives have been prepared and evaluated for their antimicrobial activity. This research suggests that pyrazoline derivatives can serve as a basis for developing new antimicrobial agents Patel et al., 2013.

  • Anti-Diabetic Activity : Novel pyrazole-based heterocycles attached to sugar moiety were synthesized and screened for anti-diabetic activity. Some compounds showed moderate anti-diabetic activity, indicating the potential for pyrazole derivatives in diabetes treatment Vaddiraju et al., 2022.

Chemical Reactions and Mechanisms

  • Facile Synthesis : Studies have detailed efficient routes for synthesizing ortho-halo-substituted aryloxybutyric acids, demonstrating the versatility of pyrazole derivatives in synthetic chemistry Heim-Riether, 2008.

Applications in Molecular Pharmacology

  • Modulation of NMDA Receptors : Research on novel GluN2C/D N-Methyl-d-aspartate (NMDA) receptor subunit-selective modulators, including pyrazole derivatives, suggests their potential in developing treatments for neurological conditions by selectively inhibiting certain receptor subtypes Acker et al., 2011.

properties

IUPAC Name

4-[5-(4-bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21BrN2O5/c1-28-18-5-3-4-15(21(18)29-2)17-12-16(13-6-8-14(22)9-7-13)23-24(17)19(25)10-11-20(26)27/h3-9,17H,10-12H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSLVKEWFRQMKIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CCC(=O)O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21BrN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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